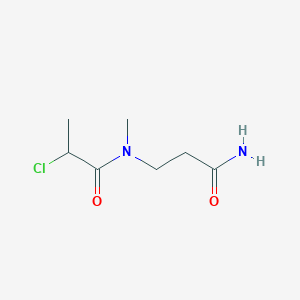
1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
作用机制
The mechanism of action of 1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea involves the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of cyclooxygenases, which are involved in the production of prostaglandins, and phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea has been shown to possess various biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using 1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea in lab experiments include its potent inhibitory activity against various enzymes and receptors, as well as its diverse range of potential applications in drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several potential future directions for the research on 1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea. These may include the development of novel derivatives of this compound with improved potency and selectivity against specific enzymes and receptors. Additionally, further studies may be conducted to determine the optimal dosage and administration of this compound for various applications in drug discovery. Furthermore, the potential use of this compound as a therapeutic agent for various diseases may also be explored in future research.
合成方法
The synthesis of 1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea involves a multi-step process that includes the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate to form 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetamide to produce 5-ethyl-4-methyl-1H-pyrazole-3-carbothioamide. The final step involves the reaction of this compound with isopropyl isothiocyanate to form 1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea.
科学研究应用
1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea has been studied extensively for its potential applications in drug discovery. This compound has been shown to exhibit inhibitory activity against various enzymes and receptors, including tyrosine kinases, cyclooxygenases, and phosphodiesterases. Additionally, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
属性
IUPAC Name |
1-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-5-9-8(4)11(18-17-9)15-13(19)16-12-10(7(2)3)14-6-20-12/h6-7H,5H2,1-4H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFBGFTHGZVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(=O)NC2=C(N=CS2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone](/img/structure/B7429366.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429395.png)
![5-[[(1-pyridin-4-ylpiperidin-4-yl)amino]methyl]-1H-pyridin-2-one](/img/structure/B7429398.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclopentyl)methanone](/img/structure/B7429405.png)
![2-[[(2-Tert-butylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7429411.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)urea](/img/structure/B7429421.png)
![methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429427.png)
![(3aS,6aR)-5-[5-(3,4-dichlorophenyl)-5-oxopentanoyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B7429433.png)
![5-[2-Fluoro-4-(5-methyltetrazol-1-yl)phenyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7429453.png)
![[5-Chloro-2-[(2-methyltetrazol-5-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429462.png)
![5-chloro-4-N-[3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutyl]pyrimidine-4,6-diamine](/img/structure/B7429466.png)